molecular formula C12H13IO3 B1327876 Ethyl 4-(4-iodophenyl)-4-oxobutyrate CAS No. 898777-39-4

Ethyl 4-(4-iodophenyl)-4-oxobutyrate

Cat. No. B1327876
M. Wt: 332.13 g/mol
InChI Key: ULPBPONDEDPQNX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, specific information about the molecular structure of Ethyl 4-(4-iodophenyl)-4-oxobutyrate is not available .

Scientific Research Applications

Synthesis of Complex Molecules

Ethyl 4-(4-iodophenyl)-4-oxobutyrate serves as a key intermediate in the synthesis of complex molecules. For example, it has been utilized in the synthesis of various ethyl esters and oxobutyrate derivatives, showcasing its versatility in creating compounds with potential for further chemical transformations and applications in drug development (Hao Zhi-hui, 2007).

Catalytic Applications

Research has also explored its role in hydrogenation reactions, where ethyl esters of 4-phenyl-substituted 2,4-dioxobutyric acids, including derivatives similar to Ethyl 4-(4-iodophenyl)-4-oxobutyrate, undergo catalytic hydrogenation, leading to the formation of ethyl 4-R-2-hydroxy-4-oxobutyrates. This indicates the compound’s potential in catalytic processes for producing valuable chemical products (V. Slavinska et al., 2006).

Pharmaceutical Intermediates

Its derivatives have been investigated for pharmaceutical applications, particularly as intermediates in the synthesis of optically active compounds. For instance, enzyme-catalyzed asymmetric synthesis techniques have been applied to related ethyl 4-phenyl-4-oxobutyrate compounds to obtain optically active γ-hydroxyl acid esters, which are useful as pharmaceutical intermediates and versatile chiral building blocks (Shiwen Xia et al., 2013).

Antimicrobial Activity

Furthermore, compounds synthesized from Ethyl 4-(4-iodophenyl)-4-oxobutyrate or its analogs have been evaluated for antimicrobial activities, indicating the potential for developing new antimicrobial agents from this chemical scaffold (B. P. Patel, H. S. Patel, P. Shah, 2011).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and the necessary safety precautions. For Ethyl 4-(4-iodophenyl)-4-oxobutyrate, the safety data sheet indicates that it should be handled with care to avoid contact with skin and eyes, and inhalation should be avoided .

properties

IUPAC Name

ethyl 4-(4-iodophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPBPONDEDPQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645716
Record name Ethyl 4-(4-iodophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-iodophenyl)-4-oxobutyrate

CAS RN

898777-39-4
Record name Ethyl 4-(4-iodophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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